1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine is a chemical compound classified within the 1,2,4-oxadiazole family. This compound is notable for its potential biological activities and applications in medicinal chemistry. The oxadiazole ring structure is characterized by its five-membered heterocyclic framework, which includes nitrogen atoms that can participate in various chemical interactions.
The compound can be synthesized through several methods involving the reaction of substituted benzonitriles and hydroxylamines, among other precursors. It has been studied for its potential as an antiviral and anticancer agent, with ongoing research exploring its therapeutic effects in diseases such as Alzheimer’s disease and cancer .
1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine falls under the category of heterocyclic compounds, specifically those containing oxadiazole rings. Its classification is significant in the context of drug development and material science due to the unique properties conferred by the oxadiazole moiety.
The synthesis of 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine typically involves multiple steps:
The synthesis process may utilize solvents such as ethanol or toluene and often requires specific temperature controls to facilitate reactions efficiently. For instance, refluxing conditions are frequently employed to ensure complete reaction between intermediates .
The molecular structure of 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine features a benzyl group attached to a 1,2,4-oxadiazole ring at one end and an ethanamine group at the other. The structural formula can be represented as follows:
Key structural data includes bond lengths and angles that characterize the oxadiazole ring's planarity and aromatic nature. The nitrogen atoms within the ring contribute to its reactivity profile through lone pair interactions with electrophiles .
1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide to yield corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole structure into other derivatives using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce new functional groups onto the oxadiazole ring .
The choice of reagents and reaction conditions significantly influences the yield and purity of the products formed from these reactions. For example, electrophilic substitution may require specific catalysts or solvents to optimize reaction outcomes.
The mechanism of action for 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine involves its interaction with biological targets such as enzymes and receptors. The presence of nitrogen atoms allows for hydrogen bonding and coordination with metal ions or other functional groups in proteins.
Research indicates that this compound may act as an inhibitor or modulator in various biochemical pathways, influencing processes such as cell signaling and gene expression . For instance, it has shown potential in inhibiting specific kinases involved in cancer progression.
The compound typically appears as a colorless crystalline solid. Its melting point is reported to be around 142–144 °C.
Key chemical properties include:
Relevant data on spectral properties (such as NMR and mass spectrometry) confirm its structural integrity during synthesis .
1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine has several applications:
Medicinal Chemistry: Investigated for its potential as an antiviral and anticancer agent due to its ability to interact with biological macromolecules.
Material Science: Used as a building block for synthesizing more complex molecules with tailored properties for specific applications.
Biochemical Research: Explored for its effects on enzyme activity and cellular processes, contributing to studies on metabolic pathways .
1,2,4-Oxadiazoles represent a privileged scaffold in modern drug discovery due to their unique physicochemical properties and broad therapeutic potential. This five-membered heterocyclic ring system, characterized by an oxygen atom adjacent to two nitrogen atoms in a 1,2,4-arrangement, serves as a versatile bioisostere for ester and amide functionalities. The structural robustness of this motif stems from its aromatic character, which confers metabolic stability while maintaining hydrogen bonding capabilities essential for target engagement [2] [5]. Historically overlooked after its initial synthesis in 1884, the 1,2,4-oxadiazole heterocycle gained significant pharmaceutical interest in the 1960s with the introduction of oxolamine as a clinically approved cough suppressant, demonstrating the translational potential of this structural framework [5]. Contemporary medicinal chemistry exploits this scaffold in diverse therapeutic areas including oncology, infectious diseases, and CNS disorders, leveraging its synthetic accessibility and favorable drug-like properties for lead optimization campaigns [2] [9].
The 1,2,4-oxadiazole ring system exhibits distinctive electronic and steric properties that underpin its pharmaceutical value. With a dipole moment of approximately 1.8 Debye, this heterocycle displays balanced lipophilicity and polarity, facilitating both membrane permeability and aqueous solubility – properties often in conflict during drug optimization [6]. The ring structure features three potential hydrogen bond acceptors (two nitrogen atoms and one oxygen atom) and can participate in π-π stacking interactions through its aromatic system, enabling diverse binding modalities with biological targets [6]. These characteristics are exemplified in 1-(5-benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine (molecular formula: C₁₁H₁₃N₃O, molecular weight: 203.24 g/mol), which contains an amine-functionalized ethyl chain at C3 and a benzyl group at C5 of the oxadiazole core [1] [10].
Table 1: Structural and Physicochemical Properties of 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₁H₁₃N₃O | Balanced carbon/nitrogen ratio for drug-likeness |
Molecular Weight | 203.24 g/mol | Optimal for blood-brain barrier penetration |
Hydrogen Bond Acceptors | 3 | Facilitates target binding through H-bonding |
Hydrogen Bond Donors | 1 (primary amine) | Enables salt formation and ionic interactions |
Calculated LogP | ~1.46 (estimated) | Predicts moderate lipophilicity for membrane permeability |
SMILES Notation | CC(C1=NOC(=N1)CC2=CC=CC=C2)N | Precise structural representation for cheminformatics |
InChI Key | CHEZCXNPSVEFKN-UHFFFAOYSA-N | Unique molecular identifier for database searching |
Topological Polar Surface Area | 65.6 Ų (calculated) | Indicator of cell permeability and bioavailability |
The benzyl substituent at the C5 position enhances hydrophobic interactions with target binding pockets while providing a site for structural diversification. The ethylamine side chain at C3 contributes a terminal primary amine that serves as a hydrogen bond donor and protonation site under physiological conditions, significantly influencing both the compound's solubility profile and electrostatic interactions with biological targets [1] [7]. This strategic functionalization transforms the core scaffold into a versatile building block for drug discovery, enabling salt formation (as evidenced by the hydrochloride salt documented in PubChem) and facile derivatization through amide bond formation or reductive amination [1]. Computational analyses predict a polar surface area of approximately 65.6 Ų, suggesting moderate blood-brain barrier permeability potential, while the balanced logP value (~1.46) supports both solubility and membrane penetration characteristics essential for central nervous system targets [1] [10].
The structural architecture of 1-(5-benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine positions it as a privileged pharmacophore scaffold capable of diverse biological engagements. The electron-deficient nature of the 1,2,4-oxadiazole ring enables π-stacking interactions with aromatic amino acid residues in enzyme binding sites, while the benzyl substituent provides a hydrophobic anchor that enhances target affinity through van der Waals interactions [7]. The primary amine functionality serves as a cationic "hook" that can form salt bridges with acidic residues (aspartate or glutamate) in receptor binding pockets, dramatically enhancing binding specificity and affinity [7] [9]. This multifunctional design has inspired the development of structural analogs with enhanced pharmaceutical properties:
Table 2: Bioactive Analogs Derived from the 5-Benzyl-1,2,4-oxadiazol-3-yl Scaffold
Compound | Structure | Biological Activity | Research Significance |
---|---|---|---|
5-Benzyl-1,2,4-oxadiazol-3-amine | C₉H₉N₃O | Antimicrobial scaffold | LogP = 1.46; H-bond donor capacity optimization |
3-(5-Benzyl-1,2,4-oxadiazol-3-yl)propan-1-amine | C₁₂H₁₅N₃O (CID 28275655) | Enhanced receptor binding | Extended linker for deeper target engagement |
2-[5-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indol-3-yl]ethanamine | C₂₀H₂₀N₄O (CID 11724329) | Dual heterocyclic targeting | Hybrid pharmacophore for CNS receptor modulation |
1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride | C₁₁H₁₃N₃O·HCl | Improved solubility for screening | Salt form enhances aqueous solubility by >50-fold |
The scaffold demonstrates remarkable versatility in antimicrobial applications, particularly against Gram-positive pathogens like Staphylococcus aureus. Molecular docking studies indicate that derivatives of this chemotype competitively inhibit the ATP-binding site of bacterial DNA gyrase, with some analogs exhibiting IC₅₀ values as low as 1.2 μM against E. coli gyrase [7]. The benzyl moiety penetrates hydrophobic enzyme cavities while the oxadiazole nitrogen atoms form critical hydrogen bonds with catalytic residues, disrupting bacterial DNA replication machinery [7]. Beyond infectious disease applications, the scaffold's electron distribution facilitates interactions with oncology targets. Hybrid molecules linking the 5-benzyl-1,2,4-oxadiazole core to 5-fluorouracil have demonstrated enhanced anticancer activity against breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancer cell lines, outperforming 5-fluorouracil alone in standardized MTT assays [9]. These derivatives leverage the oxadiazole scaffold as a "spacer" that optimizes spatial orientation for thymidylate synthase inhibition while improving cellular uptake characteristics.
The synthetic flexibility of this scaffold enables strategic modifications that fine-tune pharmacological profiles:
The trajectory of 1,2,4-oxadiazole therapeutics reflects a fascinating evolution from serendipitous discoveries to rational drug design. The inaugural medicinal application emerged in the 1960s with oxolamine, a simple 1,2,4-oxadiazole derivative developed as a cough suppressant that functioned through peripheral airway anesthesia [5]. This first-generation compound established the pharmacophoric potential of the heterocycle but lacked target specificity. The 1980s witnessed a significant expansion with pleconaril's development as a viral capsid inhibitor, leveraging the oxadiazole scaffold's ability to mimic peptide bonds while resisting metabolic degradation [5]. This period also saw the introduction of butalamine as a vasodilator and proxazole for gastrointestinal disorders, demonstrating the scaffold's adaptability to diverse therapeutic targets [5].
The new millennium marked a paradigm shift toward targeted therapies with fasiplon (a non-benzodiazepine anxiolytic) exploiting the oxadiazole motif as a bioisostere for the triazole ring in classical benzodiazepine receptor agonists, offering improved selectivity for GABAₐ receptor subtypes [5]. Perhaps the most therapeutically significant advancement came with ataluren, a 1,2,4-oxadiazole-containing drug approved for nonsense mutation-mediated Duchenne muscular dystrophy. Ataluren's mechanism involves read-through of premature stop codons, a pharmacological effect enabled by the oxadiazole scaffold's optimal geometry for ribosomal interaction [5] [9]. These clinical successes stimulated intensive research into structurally refined oxadiazole derivatives, including 1-(5-benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine as a synthetically tractable intermediate for next-generation therapeutics.
Table 3: Evolution of Synthetic Methodologies for 5-Benzyl-1,2,4-oxadiazol-3-yl Derivatives
Era | Synthetic Approach | Conditions | Yield Range | Advancements |
---|---|---|---|---|
Traditional | Amidoxime + Acyl Chloride | Solvent-free melting | 20-45% | Initial route; limited by harsh conditions |
1980s-1990s | Amidoxime + Ester | Toluene reflux, K₂CO₃ | 50-95% | Improved yields; broader substrate scope |
Modern | Amidoxime + Carboxylic Acid/Activator | EDC·HCl, NaOAc, ethanol reflux | 70-97% | Mild conditions; high functional group tolerance |
Contemporary | Microwave-Assisted Cyclization | Microwave irradiation, 120-150°C | 85-98% | Reaction time reduction (minutes vs hours) |
Green Chemistry | Aqueous Media Cyclization | Water reflux, catalyst-free | 35-93% | Reduced environmental impact; simplified workup |
Current research trends focus on expanding the chemical space around the 5-benzyl-1,2,4-oxadiazole core through innovative synthetic strategies. Modern routes employ coupling reagents like propylphosphonic anhydride (T3P®) to facilitate cyclization between amidoximes and carboxylic acids under mild conditions, achieving yields exceeding 90% with minimal purification requirements [5]. Microwave-assisted synthesis has dramatically accelerated reaction kinetics, reducing cyclization times from hours to minutes while improving regioselectivity [9]. Environmentally conscious approaches utilize aqueous media for heterocycle formation, eliminating organic solvents without compromising efficiency [5]. These methodological advances enable efficient production of 1-(5-benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine and its derivatives for high-throughput screening programs.
The future research landscape reveals several emerging frontiers:
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.:
CAS No.: